(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including alkylation and amination.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Final Coupling: The final step involves coupling the intermediate with N-methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: This compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide: The racemic mixture containing both (S)- and ®-enantiomers.
N-Methyl-N-pyridin-3-ylmethyl-propionamide: A structurally similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide is unique due to its specific (S)-stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This stereochemistry can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Biologische Aktivität
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide, identified by its CAS number 1308559-40-1, is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of tissue kallikrein. This article delves into the compound's structural characteristics, synthesis methods, biological activities, relevant case studies, and research findings.
Structural Characteristics
The compound has the molecular formula C10H15N3O and a molecular weight of approximately 195.25 g/mol. Its structure comprises an amino group, a methyl group, and a pyridine ring, which are crucial for its reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which influence its solubility and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridine Ring : Starting from a suitable pyridine derivative.
- Amidation Reaction : Reacting the pyridine derivative with an appropriate amine to form the propionamide.
- Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Alternative synthetic routes may focus on different starting materials or reaction conditions to optimize yield and purity.
Inhibition of Tissue Kallikrein
Research indicates that this compound acts as a selective inhibitor of tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition is particularly relevant for therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in respiratory disorders.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its selectivity and efficacy as a tissue kallikrein inhibitor. Comparative studies with structurally similar compounds have shown varying degrees of biological activity, highlighting the importance of specific molecular features in determining therapeutic potential.
Compound Name | Structure | Unique Features |
---|---|---|
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-propionamide | C10H14ClN3O | Contains a chlorine substituent; potentially alters biological activity |
N-(Pyridin-4-ylmethyl)propan-2-amine | C10H14N2 | Lacks the methyl group on nitrogen; affects binding properties |
N-(Pyridin-3-ylmethyl)propanamide | C10H12N2O | Similar backbone but without the amino group; may influence activity profile |
Case Studies and Research Findings
- Therapeutic Applications : A study demonstrated that this compound effectively reduced inflammation in animal models of asthma. The compound significantly decreased airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.
- Pharmacokinetics and Dynamics : Further investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics and moderate metabolic stability, suggesting a potential for oral bioavailability.
- Comparative Efficacy : In comparative studies with other protease inhibitors, this compound demonstrated a more favorable safety profile due to its selective action on tissue kallikrein without significantly affecting other proteases involved in physiological processes.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-4-3-5-12-6-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKDFVVUPOQHU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.